

Spectroscopic analysis of Disperse Red 86 (UV-Vis, FTIR, NMR)

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Compound of Interest

Compound Name: *C.I. Disperse Red 86*

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Spectroscopic Analysis of Disperse Red 86: A Technical Guide

An In-depth Examination of the Spectroscopic Profile of a Key Anthraquinone Dye for Researchers and Drug Development Professionals.

Disperse Red 86 is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant red hue. Its molecular structure, C₂₂H₁₈N₂O₅S, underpins its spectroscopic properties and interactions with various substrates.^[1] This technical guide provides a comprehensive overview of the spectroscopic analysis of Disperse Red 86, focusing on Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data interpretation, and a logical workflow are presented to assist researchers in the comprehensive characterization of this dye.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the UV-Vis, FTIR, and NMR analysis of Disperse Red 86.

Parameter	Value	Solvent/Medium
λ_{max}	~500-530 nm	Dichloromethane
Molar Absorptivity (ϵ)	Not available	
Appearance	Red Solution	
UV Cut-off	~400 nm	
Shoulder Peaks	Not prominently observed	
Hypsochromic/Bathochromic Shifts	Solvent dependent	

Table 1: UV-Vis Spectroscopic Data for Disperse Red 86. The absorption maximum (λ_{max}) indicates the wavelength of highest light absorption, which is responsible for the dye's color.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3400	N-H Stretch	Amine/Amide
~3000-3100	C-H Stretch (aromatic)	Anthraquinone, Toluene
~2850-2950	C-H Stretch (aliphatic)	Methoxy, Methyl
~1670	C=O Stretch	Anthraquinone
~1600	C=C Stretch (aromatic)	Anthraquinone, Toluene
~1580	N-H Bend	Amine/Amide
~1300 & ~1150	S=O Stretch (asymmetric & symmetric)	Sulfonamide
~1250	C-O Stretch (asymmetric)	Methoxy
~1050	C-O Stretch (symmetric)	Methoxy
~800-900	C-H Bend (aromatic)	Substituted benzene rings

Table 2: FTIR Spectral Data and Peak Assignments for Disperse Red 86. The characteristic peaks in the FTIR spectrum correspond to the vibrational modes of the functional groups

present in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment	Nucleus
~7.5-8.5	Multiplets	Aromatic Protons	^1H
~3.9	Singlet	Methoxy Protons (-OCH ₃)	^1H
~2.4	Singlet	Methyl Protons (-CH ₃)	^1H
~180-190	Carbonyl Carbons (C=O)		^{13}C
~110-150	Aromatic Carbons		^{13}C
~60	Methoxy Carbon (-OCH ₃)		^{13}C
~21	Methyl Carbon (-CH ₃)		^{13}C

Table 3: ^1H and ^{13}C NMR Chemical Shifts for Disperse Red 86. The chemical shifts in the NMR spectrum provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Disperse Red 86 are provided below. These protocols are designed to ensure reproducibility and accuracy of the obtained data.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_{max}) of Disperse Red 86.

Materials:

- Disperse Red 86 powder
- Spectroscopic grade dichloromethane (or other suitable solvent)

- Volumetric flasks
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of Disperse Red 86 powder and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain a working concentration that gives an absorbance reading between 0.1 and 1.0.
- Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to set the baseline (zero absorbance) across the desired wavelength range (e.g., 300-800 nm).
- Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
- Data Acquisition: Scan the sample across the wavelength range and record the absorbance spectrum.
- Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λ_{max}).

FTIR Spectroscopy

Objective: To identify the functional groups present in Disperse Red 86 by analyzing its vibrational modes.

Materials:

- Disperse Red 86 powder

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or other suitable solvent for cleaning

Procedure:

- Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- Sample Placement: Place a small amount of the Disperse Red 86 powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
- Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, clean the ATR crystal thoroughly with a soft cloth soaked in a suitable solvent.

NMR Spectroscopy

Objective: To elucidate the molecular structure of Disperse Red 86 by analyzing the chemical environment of its protons (¹H) and carbon atoms (¹³C).

Materials:

- Disperse Red 86 powder

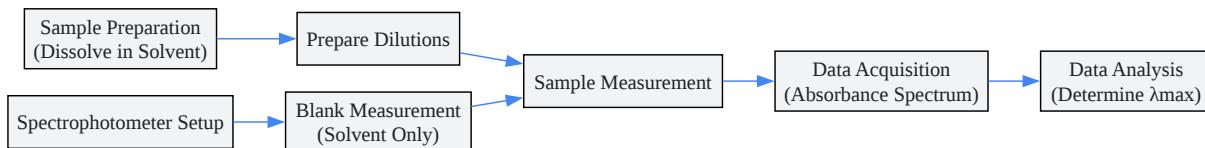
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- NMR tube (5 mm diameter)
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of Disperse Red 86 in about 0.6-0.7 mL of deuterated solvent directly in a clean, dry NMR tube.
- Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette.
- Spectrometer Setup: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C . Proton decoupling is used to simplify the spectrum and improve sensitivity.
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing, and baseline correction to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflows

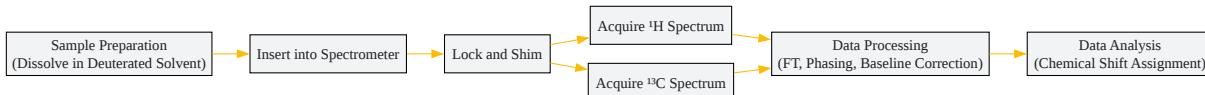
The following diagrams illustrate the logical flow of the spectroscopic analyses.

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Caption: UV-Vis Spectroscopy Experimental Workflow.

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Caption: FTIR-ATR Spectroscopy Experimental Workflow.

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Caption: NMR Spectroscopy Experimental Workflow.

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References

- 1. worlddyeviety.com [worlddyeviety.com]
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